Hexyl glycidyl ether
Overview
Description
Hexyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various industrial applications, particularly as a reactive diluent in epoxy resins. This compound is known for its ability to reduce the viscosity of epoxy formulations, making it easier to handle and apply.
Preparation Methods
Hexyl glycidyl ether can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base. The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The general reaction conditions involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Hexyl glycidyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and thiols, to form various derivatives.
Polymerization: It can participate in polymerization reactions, especially in the formation of epoxy resins.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexyl glycidyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reactive diluent in epoxy resin formulations, which are employed in coatings, adhesives, and composites.
Biology: It is used in the synthesis of bioactive molecules and as a cross-linking agent in the preparation of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: It is used in the production of various polymers and as a modifier to improve the properties of epoxy resins
Mechanism of Action
The mechanism of action of hexyl glycidyl ether primarily involves its ability to react with various nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows this compound to form covalent bonds with other molecules, leading to the formation of cross-linked networks in polymers and other materials .
Comparison with Similar Compounds
Hexyl glycidyl ether can be compared with other glycidyl ethers such as:
- Butyl glycidyl ether
- Allyl glycidyl ether
- Benzyl glycidyl ether
- 2-Ethylthis compound
Compared to these compounds, this compound offers a balance of reactivity and hydrophobicity due to its hexyl group. This makes it particularly useful in applications where moderate hydrophobicity and reactivity are desired .
Properties
IUPAC Name |
2-(hexoxymethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGUDKOYOIOOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | HEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20484 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025405 | |
Record name | Hexyl glycidyl ether | |
Source | EPA DSSTox | |
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Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl glycidyl ether is a clear colorless liquid. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20484 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20484 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.876 at 73 °F (NTP, 1992) - Less dense than water; will float | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEXYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20484 | |
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CAS No. |
5926-90-9 | |
Record name | HEXYL GLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20484 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-[(Hexyloxy)methyl]oxirane | |
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Record name | Hexyl glycidyl ether | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83416 | |
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Record name | Hexyl glycidyl ether | |
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Record name | [(hexyloxy)methyl]oxirane | |
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Record name | HEXYL GLYCIDYL ETHER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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